molecular formula C14H10N4O3S B4918592 N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide

Cat. No.: B4918592
M. Wt: 314.32 g/mol
InChI Key: JZQICZXBVJHGNL-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various scientific fields, including optoelectronics, photodynamic therapy, and as building blocks for optical materials

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group, followed by further functionalization to introduce the nitro and benzamide groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide can be compared with other benzothiadiazole derivatives, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct photophysical and chemical properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-8-9(4-2-7-12(8)18(20)21)14(19)15-10-5-3-6-11-13(10)17-22-16-11/h2-7H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQICZXBVJHGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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